Everolimus-d4 (~90per cent)

Übersicht

Beschreibung

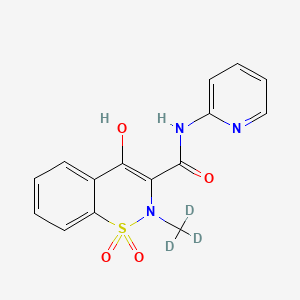

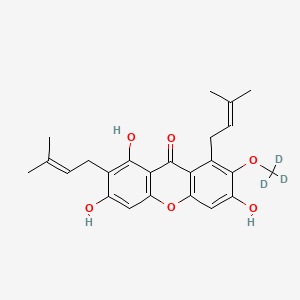

Everolimus-d4 is intended for use as an internal standard for the quantification of everolimus by GC- or LC-MS . It is a hydroxyethyl ether form of rapamycin that inhibits mTOR signaling through both mTORC1 and mTORC2 when added to cells at 20 nM .

Synthesis Analysis

An enzymic synthesis of glutathione-everolimus is reported . This process has been optimized and scaled up with high reproducibility and yields, which will facilitate the development of such conjugate .Molecular Structure Analysis

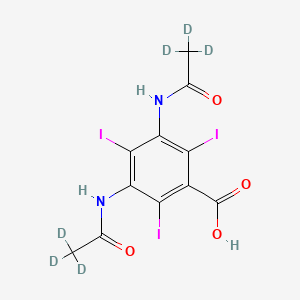

Everolimus-d4 has a molecular formula of C53H79D4NO14 . It is the 40-O-(2-hydroxyethyl) derivative of sirolimus and works similarly to sirolimus as an inhibitor of mammalian target of rapamycin (mTOR) .Chemical Reactions Analysis

Everolimus-d4 is intended for use as an internal standard for the quantification of everolimus by GC- or LC-MS .Physical And Chemical Properties Analysis

Everolimus-d4 has a molecular weight of 962.3 . It is soluble in Chloroform and Methanol .Wissenschaftliche Forschungsanwendungen

Clinical Transplantation Medicine

Everolimus-d4 is used as a reference standard in clinical laboratories to quantify everolimus levels in patient blood samples via LC-MS/MS. This is crucial in organ transplantation, where maintaining precise drug levels is essential to prevent rejection while minimizing side effects .

Oncology

In the field of oncology, Everolimus-d4 serves as an internal standard for quantifying everolimus, which is used in the treatment of kidney and pancreatic cancers. Accurate measurement ensures proper dosing for therapeutic effectiveness .

Hepatology

Everolimus is employed post-liver transplantation to prevent rejection, especially in patients with hepatocellular carcinoma due to its antiproliferative effects. Everolimus-d4 aids in monitoring drug levels to balance immunosuppression and anticancer benefits .

Analytical Chemistry

Everolimus-d4’s synthesis and certification for use as an internal standard in LC-MS applications highlight its role in analytical chemistry for accurate quantitation of everolimus control samples against calibration curves .

Pharmacokinetics

The use of Everolimus-d4 allows for the detailed study of pharmacokinetics by providing a stable-labeled internal standard that can be used to track the absorption, distribution, metabolism, and excretion of everolimus .

Immunology

As an immunosuppressant, everolimus is crucial in preventing organ rejection. Everolimus-d4 helps in research by serving as a comparison standard to ensure the immunosuppressive levels are within a therapeutic range without causing undue harm .

Translational Medicine

Everolimus-d4 can be used in translational medicine research to bridge the gap between clinical and preclinical studies, ensuring that findings from the laboratory are accurately reflected in clinical settings .

Drug Development

In drug development, Everolimus-d4 can be utilized to validate the analytical methods used during the formulation and quality control stages of new pharmaceutical products containing everolimus .

Wirkmechanismus

Target of Action

Everolimus-d4 primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a key serine-threonine kinase that plays a central role in the regulation of cell growth, proliferation, and survival .

Mode of Action

Everolimus-d4 is an mTOR inhibitor that binds with high affinity to the FK506 binding protein-12 (FKBP-12), thereby forming a drug complex that inhibits the activation of mTOR . This interaction with its targets leads to a decrease in cell proliferation and an increase in cell apoptosis and autophagy .

Biochemical Pathways

The mTOR pathway, which is regulated by Everolimus-d4, is frequently deregulated in cancer . The inhibition of mTOR signaling by Everolimus-d4 results in decreased cell growth and increased ribosomal S6 protein phosphorylation . This affects various biochemical pathways, including HIF-1 and VEGF-dependent regulation of angiogenesis, lipid biosynthesis, mitochondrial biogenesis and function, cell cycle and growth, and autophagy .

Pharmacokinetics

Everolimus-d4 is lipophilic and becomes rapidly absorbed into the arterial wall . Its antiproliferative effects, mediated by inhibiting mTOR, help to reduce or prevent vessel re-stenosis due to the abnormal growth of smooth muscle in the damaged artery mediated by inflammatory cytokines and growth factors released by lymphocytes & macrophages

Result of Action

The molecular and cellular effects of Everolimus-d4’s action include the inhibition of tumor cell proliferation and the induction of cell apoptosis and autophagy . It also upregulates autophagy and broadly alleviates inflammatory cytokines produced by multiple T cell subsets . Everolimus-d4’s ability to alleviate the cytokines produced by Th17 subsets of T cells, such as IL-17A and IL-17F, is dependent on autophagy and antioxidant signaling pathways .

Action Environment

The action, efficacy, and stability of Everolimus-d4 can be influenced by various environmental factors. It’s worth noting that Everolimus-d4 is used as an internal standard in LCMS applications, and its stability under these conditions has been demonstrated .

Safety and Hazards

Zukünftige Richtungen

Everolimus has demonstrated improved progression-free survival for all risk groups of RCC in the salvage setting following other anti-angiogenic agents . Future studies should evaluate implications of these findings, including coagulation system activation and everolimus efficacy in FCD, in larger studies with long-term treatment to better understand molecular and clinical effects .

Relevant Papers Several papers have been identified that provide valuable information on Everolimus-d4. These include a systematic review and meta-analysis assessing the efficacy and safety of adding everolimus to standard of care in MBC , a pilot study evaluating everolimus molecular mechanisms in tuberous sclerosis complex and focal cortical dysplasia , and a study on Everolimus therapy and side-effects .

Eigenschaften

IUPAC Name |

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVAMNSJSFKALM-FQJUTLEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

962.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

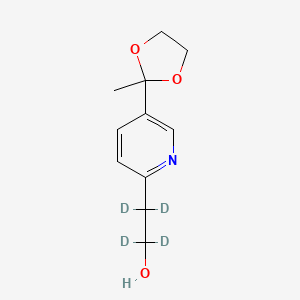

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)